molecular formula C17H13F2N3O4S B2918532 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide CAS No. 326031-23-6

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2918532
CAS No.: 326031-23-6
M. Wt: 393.36
InChI Key: SELAOAVRQUNJFI-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide are not available in the search results .

Scientific Research Applications

Applications in Medicinal Chemistry

Analog compounds of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide, such as leflunomide metabolite analogs, have been studied for their potent inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000). These findings highlight the compound's potential in developing treatments for diseases modulated by BTK, such as rheumatoid arthritis and certain cancers.

Applications in Organic Synthesis

The structural analogs of this compound have been utilized in organic synthesis, demonstrating diverse reactivity and applications. For instance, analogs have facilitated the synthesis of complex molecules through mechanisms like intramolecular cyclization, indicating their utility in constructing heterocyclic compounds with potential biological activity (Ning et al., 2018).

Applications in Material Science

Compounds with similar structural features have been explored for their properties in materials science, such as the synthesis of colorless and transparent polyimide (PI) films. These films exhibit significant thermal and mechanical properties, optical transparency, and solubility, influenced by the specific structural motifs of the diamine monomers used, including ether and sulfone groups (Jeon et al., 2022). This highlights the potential of this compound in developing advanced materials with desirable properties for various applications.

Properties

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S/c18-17(19)26-14-6-4-11(5-7-14)8-12(10-20)16(23)22-13-2-1-3-15(9-13)27(21,24)25/h1-9,17H,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELAOAVRQUNJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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